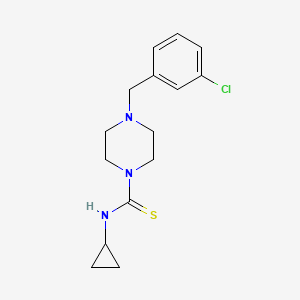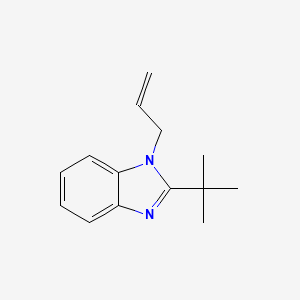
4-(3-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 4-(3-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. It has also been found to interact with various other receptors, including the 5-HT1A receptor and the α2-adrenergic receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide have been studied extensively. It has been found to have anxiolytic and antidepressant effects, as well as anticonvulsant properties. It has also been found to reduce neuropathic pain in animal models. However, further studies are needed to fully understand the effects of this compound on the human body.
実験室実験の利点と制限
One of the main advantages of using 4-(3-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide in lab experiments is its potential as a therapeutic agent for various neurological disorders. It has also been found to have low toxicity, which makes it a suitable candidate for further studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 4-(3-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide. One of the most promising directions is in the field of neuroscience, where it has shown potential as a therapeutic agent for various neurological disorders. Further studies are needed to fully understand its mechanism of action and its effects on the human body. Additionally, studies are needed to determine the optimal dosage and administration methods for this compound. Finally, further research is needed to determine its potential as a therapeutic agent for other diseases and conditions.
Conclusion:
4-(3-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its mechanism of action has been studied extensively, and it has been found to have anxiolytic, antidepressant, and anticonvulsant properties. While further studies are needed to fully understand its effects on the human body, this compound shows promise as a therapeutic agent for various neurological disorders.
合成法
The synthesis of 4-(3-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide has been achieved using various methods. One of the most common methods involves the reaction of 3-chlorobenzyl chloride with N-cyclopropylpiperazine in the presence of a thiol reagent such as thiourea. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.
科学的研究の応用
4-(3-chlorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of neuroscience, where it has been found to have anxiolytic and antidepressant effects. It has also been studied for its potential use in the treatment of neuropathic pain, as well as for its anticonvulsant properties.
特性
IUPAC Name |
4-[(3-chlorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3S/c16-13-3-1-2-12(10-13)11-18-6-8-19(9-7-18)15(20)17-14-4-5-14/h1-3,10,14H,4-9,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYXPUPBTWGJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorobenzyl)-N-cyclopropylpiperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5782937.png)
![ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5782942.png)
![ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B5782944.png)

![N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide](/img/structure/B5782955.png)
![N'-[(5-chloro-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5782960.png)
![4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5782966.png)
![N,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5782971.png)
![N'-[2-(diisobutylamino)-5-nitrobenzylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5782979.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5782983.png)
![1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone](/img/structure/B5782993.png)